2,5-Dichloro-2'-morpholinomethyl benzophenone
Description
Historical Context and Discovery
The development of this compound emerges from the rich historical tradition of benzophenone synthesis, which traces its origins to the pioneering work of Charles Friedel and James Mason Crafts in 1877. The Friedel-Crafts reaction methodology established the fundamental approach for constructing aromatic ketone structures, including benzophenones, through the catalytic influence of aluminum trichloride in promoting the acylation of aromatic compounds. This foundational discovery provided the chemical tools necessary for synthesizing complex benzophenone derivatives, including those bearing multiple substituents such as the dichlorophenyl and morpholinomethyl groups present in the target compound.
The historical evolution of benzophenone chemistry gained significant momentum in the period from 1877 to 1888, during which Friedel and Crafts published over sixty papers detailing the applications of aluminum trichloride catalysis in various reaction systems, including alkylation, acylation, oxidation, cracking, and polymerization reactions. Their work also demonstrated that other metal halides, including iron chloride, zinc chloride, and cobalt chloride, possessed similar catalytic activity in Friedel-Crafts reactions, thereby expanding the toolkit available for benzophenone synthesis. This expanding methodological foundation enabled subsequent generations of chemists to develop increasingly sophisticated benzophenone derivatives with tailored functional group arrangements.
The specific development of dichlorobenzophenone derivatives represents a more recent advancement in synthetic organic chemistry, driven by the need for specialized compounds with enhanced reactivity patterns and improved physicochemical properties. The preparation of 2,5-dichlorobenzophenone precursors has been achieved through optimized Friedel-Crafts aroylation procedures that employ carefully controlled reaction conditions to achieve high yields and isomeric purity. These synthetic advances have made possible the subsequent elaboration of dichlorobenzophenone intermediates to incorporate additional functional groups, such as the morpholinomethyl substituent, through targeted chemical transformations.
The integration of morpholine functionality into benzophenone structures reflects the ongoing efforts to combine aromatic ketone chemistry with heterocyclic chemistry to create molecules with enhanced biological activity potential. The morpholine ring system introduces a nitrogen atom that can participate in hydrogen bonding interactions, potentially affecting the compound's interaction with biological targets and improving its pharmacological properties. This design strategy represents a contemporary approach to molecular modification that seeks to optimize both chemical reactivity and biological activity through systematic structural modifications.
Nomenclature and Classification
The systematic nomenclature of this compound follows the established conventions of the International Union of Pure and Applied Chemistry, which provides a standardized framework for naming complex organic molecules. The official International Union of Pure and Applied Chemistry name, (2,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone, systematically describes each structural component of the molecule in a precise and unambiguous manner. This naming convention begins with the identification of the central methanone (ketone) functional group, followed by the specification of the two aromatic substituents attached to the carbonyl carbon.
The compound's Chemical Abstracts Service registry number, 898751-05-8, provides a unique numerical identifier that enables unambiguous identification across chemical databases and literature sources. This registry system, maintained by the American Chemical Society, assigns a unique number to each chemical substance, ensuring consistent identification regardless of variations in naming conventions or language differences. The International Chemical Identifier key, VWPYDGSVUQVOEA-UHFFFAOYSA-N, represents another standardized identification system that encodes the molecular structure in a machine-readable format.
Alternative nomenclature systems provide additional ways to describe the compound's structure and properties. The Simplified Molecular Input Line Entry System representation offers a linear notation that captures the connectivity and stereochemistry of the molecule in a text-based format suitable for database searches and computational applications. Trade names and common names, such as 2,5-dichloro-2-morpholinomethyl benzophenone, provide more accessible identifiers for practical laboratory use while maintaining clear reference to the compound's key structural features.
The classification of this compound within broader chemical taxonomy involves multiple hierarchical levels that reflect its structural and functional characteristics. The molecular formula C₁₈H₁₇Cl₂NO₂ provides essential compositional information, indicating the presence of 18 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms. This formula immediately identifies the compound as an organochlorine compound containing nitrogen and oxygen heteroatoms, placing it within the category of heterocyclic organic compounds.
Position in Chemical Taxonomy
Within the hierarchical organization of chemical compounds, this compound occupies a specific position that reflects its structural complexity and functional group diversity. The compound belongs primarily to the benzophenone family, which constitutes a major class of aromatic ketones characterized by the presence of two phenyl rings connected through a central carbonyl group. This fundamental structural framework places the compound within the broader category of aromatic ketones, which represent important synthetic intermediates and functional materials in organic chemistry.
The presence of chlorine substituents further classifies the compound as an organochlorine derivative, specifically a dichlorobenzophenone variant. Organochlorine compounds represent a significant class of synthetic organic molecules that exhibit enhanced reactivity patterns and modified physicochemical properties compared to their non-halogenated counterparts. The strategic positioning of chlorine atoms at the 2 and 5 positions of the phenyl ring creates a specific substitution pattern that influences the compound's electronic properties and chemical reactivity.
The incorporation of morpholine functionality introduces heterocyclic character to the molecule, placing it within the category of nitrogen-containing heterocyclic compounds. Morpholine belongs to the class of saturated six-membered heterocycles containing both nitrogen and oxygen atoms, which confer unique chemical and biological properties to molecules incorporating this structural motif. The morpholinomethyl substituent represents a specific type of morpholine derivative where the heterocyclic ring is connected to the aromatic system through a methylene linker.
From a functional group perspective, the compound exhibits multiple distinct chemical functionalities that contribute to its overall reactivity profile. The central ketone group provides a site for nucleophilic addition reactions and serves as a potential coordination site for metal complexation. The chlorine substituents offer opportunities for nucleophilic substitution reactions, enabling further structural modifications and derivatization. The morpholine nitrogen atom presents a basic site that can participate in protonation reactions and hydrogen bonding interactions.
The compound's position within the taxonomy of synthetic organic compounds reflects its role as both a structural building block and a functional material. As a substituted benzophenone derivative, it shares common synthetic pathways with related compounds while exhibiting unique properties derived from its specific substitution pattern. This positioning enables its utilization in diverse applications ranging from organic synthesis to materials science, where its combination of aromatic ketone reactivity and heterocyclic functionality provides valuable chemical versatility.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its representation of successful integration between traditional aromatic ketone chemistry and modern heterocyclic synthetic strategies. This compound exemplifies the contemporary approach to molecular design that seeks to combine multiple functional elements within a single molecular framework to achieve enhanced chemical and biological properties. The strategic incorporation of both dichlorophenyl and morpholinomethyl functionalities creates a molecule that exhibits characteristics associated with both aromatic and heterocyclic compounds, expanding the range of potential applications and chemical transformations.
Research into benzophenone derivatives has demonstrated their utility as starting materials for general pharmaceutical and polymer synthesis applications. The preparation of substituted benzophenones, including dichlorobenzophenone variants, has been extensively studied to develop efficient synthetic methodologies that achieve high yields and isomeric purity. The optimization of Friedel-Crafts aroylation procedures for dichlorobenzophenone synthesis has revealed the importance of precise control over reaction conditions, particularly the stoichiometry of Lewis acid catalysts, to achieve selective formation of desired isomeric products.
The compound's structural features position it as a valuable intermediate for further synthetic elaboration and chemical modification. The presence of chlorine substituents provides reactive sites for nucleophilic substitution reactions, enabling the introduction of additional functional groups or the formation of carbon-carbon bonds through various coupling reactions. The morpholine functionality offers opportunities for chemical modifications that can alter the compound's solubility, basicity, and coordination properties. These synthetic possibilities make the compound a versatile building block for constructing more complex molecular architectures.
Contemporary research applications of dichlorobenzophenone derivatives extend into polymer chemistry, where these compounds serve as monomers or cross-linking agents in the synthesis of high-performance materials. Studies on isomeric poly(benzophenone)s have demonstrated the impact of substituent positioning on polymer properties, including thermal stability, crystallinity, and mechanical characteristics. The synthesis of poly(2,5-benzophenone) through nickel-catalyzed polymerization procedures has yielded materials with exceptional thermal properties, including glass transition temperatures exceeding 219 degrees Celsius and thermal decomposition temperatures approaching 496 degrees Celsius.
The research significance of this compound also extends to its potential biological applications, where the combination of dichlorophenyl and morpholine functionalities may contribute to enhanced bioactivity profiles. The morpholine ring system has been recognized for its ability to participate in hydrogen bonding interactions with biological macromolecules, potentially affecting the compound's pharmacological properties. The presence of chlorine substituents may enhance lipophilicity and improve membrane permeability, factors that are crucial for biological activity. These structural characteristics suggest that the compound may serve as a lead structure for the development of biologically active molecules in pharmaceutical research applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPYDGSVUQVOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643559 | |
| Record name | (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-05-8 | |
| Record name | (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-2'-morpholinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-2'-morpholinomethyl benzophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions may include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution.
Scientific Research Applications
2,5-Dichloro-2'-morpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 2,5-Dichloro-2'-morpholinomethyl benzophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
The following table summarizes key structural and functional differences between 2,5-dichloro-2'-morpholinomethyl benzophenone and related compounds:
Key Comparative Insights
Functional Group Impact on Reactivity and Solubility: The morpholinomethyl group in this compound introduces a tertiary amine, which enhances solubility in polar solvents compared to non-polar analogs like BPOH-TPA. Hydroxy-substituted benzophenones (e.g., BPOH-TPA, 2,5-dichloro-2-hydroxybenzophenone) exhibit strong hydrogen-bonding capacity, influencing their crystallinity and thermal stability. For example, BPOH-TPA is utilized in OLEDs due to its electron-transporting properties . Amino-substituted analogs (e.g., 2,5-diamino-2'-chlorobenzophenone) are more nucleophilic, making them intermediates in drug synthesis (e.g., benzodiazepine precursors) .
This contrasts with triphenylamine-substituted BPOH-TPA, which has strong electron-donating properties for hole transport in optoelectronic devices . The morpholine ring introduces steric bulk, which may hinder π-π stacking interactions compared to planar analogs like 2-amino-2',5-dichlorobenzophenone .
Synthetic Accessibility: While BPOH-TPA and other hydroxy/amino derivatives are synthesized via Suzuki coupling or nucleophilic substitution (yields ~29–70%) , the synthesis of this compound likely requires multi-step reactions, including chlorination and Mannich-type alkylation. Its discontinuation suggests challenges in scalability or purification .
Biological Activity
2,5-Dichloro-2'-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, pharmacokinetics, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to the benzophenone backbone. Its chemical structure contributes to its reactivity and interaction with biological systems.
Target Interactions
This compound primarily interacts with cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial for its biological activity, as the inhibition of these enzymes can lead to significant physiological effects.
Free Radical Generation
As a photoinitiator, this compound absorbs UV light and generates free radicals. These radicals can induce oxidative stress within cells, leading to various molecular changes and cellular responses. The generation of free radicals is dependent on environmental factors such as UV radiation intensity.
Biochemical Pathways
The compound participates in several metabolic pathways, undergoing phase I and phase II reactions primarily in the liver. It is believed to influence lipid metabolism through the production of bioactive lipids known as oxylipins, which play roles in inflammation and cellular signaling .
Pharmacokinetics
Studies indicate that this compound exhibits favorable pharmacokinetic properties. Its absorption, distribution, metabolism, and excretion (ADME) characteristics suggest that it can effectively reach target tissues after administration. The compound's stability under laboratory conditions further supports its potential for therapeutic applications.
Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits cholinesterase activity at low doses without causing significant adverse effects. This property is particularly relevant for developing treatments for conditions related to cholinergic dysfunction.
Cellular Effects
In neuronal cells, this compound modulates cell signaling pathways by inhibiting cholinesterase enzymes. This modulation can influence neurotransmitter levels and neuronal communication.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in animal models of neurodegenerative diseases. Results indicated that the compound reduced oxidative stress markers and improved cognitive function.
- Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against various pathogens. It exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Scientific Research
The compound serves as a valuable tool in organic synthesis and biochemical research due to its ability to interact with specific biological targets. Its applications extend to:
- Pharmaceutical Development : Investigated for potential therapeutic uses in treating neurodegenerative disorders.
- Agrochemicals : Explored for use in developing pesticides due to its biological activity against microorganisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dichloro-2'-morpholinomethyl benzophenone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation. A typical procedure involves reacting a substituted benzoic acid derivative (e.g., 2,5-dichlorobenzoic acid) with thionyl chloride to form the acid chloride. This intermediate is then reacted with a morpholine-containing aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification is achieved via recrystallization from boiling water or organic solvents. NMR and MS should validate structural integrity .
Q. How should researchers characterize this compound for structural confirmation?
- Methodological Answer : Use a combination of ¹H-NMR, ¹³C-NMR, and ESI-MS. For NMR analysis, dissolve the compound in deuterated chloroform (CDCl₃) and compare chemical shifts with analogous benzophenones (e.g., δ 7.0–8.0 ppm for aromatic protons). ESI-MS should show the molecular ion peak ([M+H]⁺) and sodium adducts ([M+Na]⁺). Cross-reference spectral data with synthetic intermediates to confirm substituent positions .
Q. What analytical methods are suitable for detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges followed by LC-MS/MS is recommended. Precondition cartridges with methanol and Milli-Q water. Elute with methanol:2-propanol (1:1), concentrate under nitrogen, and analyze via reverse-phase LC with a C18 column. Use deuterated internal standards (e.g., BP-3-d5) to correct for matrix effects .
Q. How should stability studies be designed for this compound under laboratory conditions?
- Methodological Answer : Store samples at –18°C in amber glassware to prevent photodegradation. Conduct accelerated stability tests at 4°C, 25°C, and 40°C over 1–4 weeks. Monitor degradation via LC-MS and compare peak areas against fresh standards. Use silanized glassware to minimize adsorption losses .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural characterization?
- Methodological Answer : If unexpected peaks arise, confirm solvent purity (e.g., CDCl₃ vs. DMSO-d₆) and check for residual protons. Perform 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-validate with high-resolution MS to rule out isotopic interference or impurities. Recrystallize the compound to exclude solvent or byproduct contamination .
Q. What strategies are effective for impurity profiling in synthesized batches?
- Methodological Answer : Use gradient LC-MS with a photodiode array detector (PDA) to identify impurities. Compare retention times and UV spectra against known intermediates (e.g., unreacted acid chloride or morpholine derivatives). Quantify impurities via external calibration curves. For trace metal analysis, employ ICP-MS after microwave-assisted acid digestion .
Q. How can computational modeling predict degradation pathways of this compound?
- Methodological Answer : Perform DFT calculations to identify vulnerable bonds (e.g., C-Cl or C-O). Simulate hydrolysis under acidic/alkaline conditions using Gaussian or ORCA software. Validate predictions by spiking the compound into pH-adjusted buffers and analyzing via LC-HRMS. Focus on quinone or chlorophenol derivatives as potential degradation products .
Q. What experimental design is optimal for studying photolytic degradation in aqueous environments?
- Methodological Answer : Use a solar simulator with a xenon arc lamp (λ > 290 nm) to mimic natural sunlight. Prepare aqueous solutions at environmentally relevant concentrations (µg/L–mg/L). Sample at intervals (0, 6, 12, 24 h) and analyze via LC-MS/MS. Include controls with light exclusion (aluminum foil-wrapped vials) to differentiate photolytic vs. thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
